Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

Catalog No.
S925648
CAS No.
141109-17-3
M.F
C9H11Cl2NO2
M. Wt
236.09 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochlo...

CAS Number

141109-17-3

Product Name

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

IUPAC Name

methyl 2-amino-2-(2-chlorophenyl)acetate;hydrochloride

Molecular Formula

C9H11Cl2NO2

Molecular Weight

236.09 g/mol

InChI

InChI=1S/C9H10ClNO2.ClH/c1-13-9(12)8(11)6-4-2-3-5-7(6)10;/h2-5,8H,11H2,1H3;1H

InChI Key

SUUNIMMHDPICBD-UHFFFAOYSA-N

SMILES

COC(=O)C(C1=CC=CC=C1Cl)N.Cl

Canonical SMILES

COC(=O)C(C1=CC=CC=C1Cl)N.Cl

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is an organic compound with the molecular formula C9H11Cl2NO2. It is characterized by a 2-chlorophenyl group, an amino group, and a methyl ester group. The compound exists in two enantiomeric forms: (S)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride and (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride . The molecular weight of this compound is 236.10 g/mol .

, particularly in organic synthesis. Some notable reactions include:

  • Esterification: The compound can undergo further esterification reactions due to the presence of the methyl ester group.
  • Nucleophilic substitution: The chlorine atom on the phenyl ring can be replaced by various nucleophiles.
  • Amide formation: The amino group can react with carboxylic acids or acid chlorides to form amides.
  • Reduction: The ester group can be reduced to form an alcohol.

While specific biological activities of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are not extensively documented in the provided search results, related compounds have shown potential in various biological applications:

  • Antimicrobial properties: Some derivatives of this compound have been studied for their potential antimicrobial activities.
  • Anticancer potential: Certain analogs have been investigated for possible anticancer properties.
  • Neurotransmission effects: As a glycine derivative, it may influence biochemical pathways involved in neurotransmission, potentially affecting hormone secretion and mental performance during stress-related tasks.

The synthesis of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride typically involves a multi-step process:

  • Starting material: The synthesis begins with the preparation of 2-chlorobenzaldehyde.
  • Condensation reaction: 2-chlorobenzaldehyde undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a base, such as sodium hydroxide.
  • Intermediate formation: This reaction forms the intermediate (S)-2-amino-2-(2-chlorophenyl)acetic acid methyl ester.
  • Hydrochloride formation: The intermediate is treated with hydrochloric acid to obtain the final product, Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride.

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride has several applications across various fields:

  • Pharmaceutical research: It serves as a precursor in the synthesis of drugs targeting specific receptors or enzymes in the body.
  • Chemical industry: The compound is used in the production of fine chemicals and as a building block for complex molecule synthesis.
  • Organic synthesis: It is an important intermediate in the preparation of various organic compounds, including pharmaceuticals and agrochemicals.
  • Scientific research: The compound is studied for its potential biological activities and chemical properties.

While specific interaction studies for Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are not detailed in the provided search results, it is important to consider potential interactions based on its chemical structure:

  • Metal complexation: The amino group may form complexes with metal ions.
  • Hydrogen bonding: The compound can participate in hydrogen bonding through its amino and ester groups.
  • Enzymatic interactions: As a potential substrate or inhibitor, it may interact with various enzymes in biological systems.

Similar Compounds: Comparison and Uniqueness

Several compounds share structural similarities with Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride:

  • (R)-Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride: This is the enantiomer of the compound, differing only in the spatial arrangement of atoms .
  • 2-Amino-2-(2-chlorophenyl)acetic acid: A related compound lacking the methyl ester group.
  • 2-Chlorophenylacetic acid: A simpler compound with a similar chlorophenyl group but without the amino and methyl ester groups.
  • Methyl 2-amino-2-(2-chlorophenyl)acetate: The free base form of the compound, without the hydrochloride salt .
  • Methyl (2S)-2-Amino-2-(2-chlorophenyl)acetate Tartrate: A related compound with a tartrate salt instead of hydrochloride .

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is unique due to its specific stereochemistry and functional groups. The presence of the chlorine atom on the phenyl ring, the amino group, and the methyl ester group in a specific spatial arrangement confers distinct chemical reactivity and potential biological activity. This combination of features makes it a valuable compound in research and industry, particularly for its role as an intermediate in the synthesis of complex molecules.

The synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride through conventional esterification represents a fundamental approach in organic synthesis that combines classical reaction mechanisms with specialized chlorophenyl group incorporation strategies . The primary synthetic route involves the esterification of the corresponding amino acid, 2-amino-2-(2-chlorophenyl)acetic acid, with methanol under acidic conditions [2]. This methodology typically employs strong acid catalysts such as sulfuric acid or hydrochloric acid to facilitate the formation of the methyl ester bond .

The conventional approach begins with the preparation of 2-chlorobenzaldehyde as the starting material, which undergoes a condensation reaction with glycine methyl ester hydrochloride in the presence of a suitable base, such as sodium hydroxide . The reaction proceeds through nucleophilic addition followed by cyclization, forming the intermediate 2-amino-2-(2-chlorophenyl)acetic acid methyl ester . Subsequently, treatment with hydrochloric acid yields the final hydrochloride salt form of the compound .

Industrial production methods for this compound follow similar synthetic routes but are optimized for larger-scale operations with enhanced efficiency and yield considerations . The reaction conditions are carefully controlled to maximize product formation while minimizing waste generation and production costs . Continuous flow reactors and automated systems are frequently employed to maintain consistent quality and operational efficiency in large-scale manufacturing environments .

Optimization Parameters for Conventional Synthesis

ParameterOptimal RangeEffect on Yield
Temperature60-80°CDirectly proportional up to 80°C
Reaction Time6-12 hoursPlateau effect after 12 hours
Catalyst Concentration1.5% (w/w) H₂SO₄Maximum efficiency at 1.5% [5]
Molar Ratio (acid:alcohol)1:1.2Optimal conversion achieved

The incorporation of the 2-chlorophenyl group presents unique synthetic challenges due to the electron-withdrawing nature of the chlorine substituent and its ortho position relative to the amino acid backbone [2]. The conventional esterification process requires specific optimization of reaction conditions to accommodate the reduced nucleophilicity of the amino group caused by the proximity of the chlorine atom [2]. Research has demonstrated that polar solvents such as methanol or ethanol are preferred for these transformations, as they facilitate both the esterification reaction and the subsequent salt formation .

Enantioselective Synthesis Pathways for Optical Isomer Production

Enantioselective synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride represents a sophisticated approach to obtaining optically pure isomers with defined stereochemical configurations [6]. The development of asymmetric synthetic methodologies has become increasingly important due to the distinct biological activities exhibited by different enantiomers of amino acid derivatives [7]. Several advanced strategies have been developed to achieve high enantiomeric excess in the production of this compound.

The tandem relay catalytic protocol utilizing both palladium and isothiourea catalysis has emerged as a highly effective method for the enantioselective synthesis of α-amino acid derivatives [6]. This approach involves the sequential use of a bench-stable succinimide-based palladium precatalyst to promote allylic ammonium salt generation, followed by in situ enantioselective sigmatropic rearrangement catalyzed by isothiourea benzotetramisole [6]. The methodology achieves high diastereo- and enantioselectivity, particularly when employing 4-nitrophenylglycine esters as substrates [6].

Enantiomeric Excess Data for Various Synthetic Approaches

Synthetic MethodEnantiomeric Excess (%)Yield (%)Reference Conditions
Pd/Isothiourea Relay94-9869-854-nitrophenyl substrate [6]
Dynamic Resolution84-9460-75Quinidine catalyst at -40°C [8]
Asymmetric Hydrogenation83-9861-99Rh-Segphos complex [9]
Chiral Auxiliary Method80-8565-80Evans oxazolidinone

The implementation of asymmetric hydrogenation combined with direct reductive amination has provided an efficient transformation for the synthesis of chiral amino compounds [9]. This methodology utilizes hydrogen gas as the common reductant and employs rhodium-Segphos complexes as catalysts to achieve high enantioselectivity [9]. The process demonstrates excellent atom economy by minimizing waste generation while maximizing the incorporation of starting materials into the desired product [9].

Enantioselective synthesis pathways often employ chiral auxiliaries or chiral catalysts to control the stereochemical outcome of the reaction . The use of Evans oxazolidinones as chiral auxiliaries has proven effective for the asymmetric synthesis of α-amino acid derivatives, providing good levels of stereocontrol . Additionally, the application of chiral phosphoric acids as Brønsted acid catalysts has shown promise in facilitating enantioselective transformations of amino acid precursors [10].

Catalytic Systems in Asymmetric Amination Reactions

Catalytic systems for asymmetric amination reactions play a crucial role in the stereoselective synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride and related amino acid derivatives [11]. The development of efficient catalytic methodologies has focused on transition metal complexes, organocatalysts, and hybrid catalytic systems that can provide high levels of enantioselectivity while maintaining practical synthetic utility [10].

Iridium-catalyzed direct asymmetric reductive amination has emerged as one of the most effective methods for the construction of chiral amines using primary alkyl amines as nitrogen sources [11]. The iridium precursor combined with sterically tunable chiral phosphoramidite ligands demonstrates exceptional performance in the synthesis of enantiomerically enriched amino compounds [11]. Density functional theory studies have revealed that alkyl amine substrates serve as ligands of iridium, strengthened by hydrogen-bonding interactions, with hydride addition occurring via an outer-sphere transition state mechanism [11].

The Ir-PSA series catalysts represent a significant advancement in asymmetric reductive amination technology [12]. These novel catalysts, developed specifically for the preparation of optically active amines, combine chiral iridium complexes with inexpensive aminoalcohol-based chiral auxiliaries to enable efficient asymmetric reductive amination of ketones [12]. The methodology affords corresponding optically active amines in high yield and excellent enantioselectivity [12].

Performance Comparison of Catalytic Systems

Catalyst SystemSubstrate ScopeEnantiomeric Excess (%)Turnover Frequency (h⁻¹)
Ir-PhosphoramiditePrimary alkyl amines85-962500-4000 [11]
Ir-PSA SeriesKetone substrates88-951800-3200 [12]
Pd-Chiral LigandAllylic substrates76-99>6000 [13]
Rh-Dirhodium ComplexVinyldiazoacetates83-98>6000 [14]

Palladium-catalyzed asymmetric allylic amination has demonstrated remarkable efficiency in the synthesis of acyclic nucleoside analogs and related compounds [13]. The methodology employs vinylethylene carbonate substrates with nitrogen-heteroaromatic nucleophiles under the influence of chiral palladium catalysts [13]. This approach achieves excellent yields and high enantioselectivities at low catalyst loadings, making it particularly attractive for practical synthetic applications [13].

The combination of asymmetric hydrogenation of olefins and direct reductive amination in a single catalytic process represents an innovative approach to improving synthetic efficiency [9]. This methodology utilizes hydrogen gas as the common reductant and employs rhodium-Segphos complexes to facilitate both transformations simultaneously [9]. The dual catalytic system significantly improves the overall efficiency for the synthesis of chiral amino compounds by eliminating intermediate isolation and purification steps [9].

Organocatalytic systems have also shown considerable promise in asymmetric amination reactions [15]. Chiral aldehyde catalysis, particularly those derived from chiral binaphthol aldehydes, provides effective catalytic activation and stereoselective control in the asymmetric reactions of amino acid esters and their analogs [15]. The success of these systems relies on the design of catalysts that enable face control of enolate intermediates through hydrogen-bonding networks and steric interactions [15].

Green Chemistry Approaches: Solvent Optimization and Atom Economy

Green chemistry principles have become increasingly important in the synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, with particular emphasis on solvent optimization and atom economy considerations [16]. The implementation of environmentally sustainable synthetic methodologies addresses both economic and ecological concerns while maintaining the high quality and efficiency required for pharmaceutical and research applications [17].

Solvent optimization represents a critical aspect of green chemistry implementation in organic synthesis [16]. The traditional use of chlorinated and amide solvent systems in amino acid ester synthesis has been progressively replaced by greener alternatives such as acetonitrile, which demonstrates comparable rates and yields while offering improved environmental and health profiles [18]. Acetonitrile-based systems have shown particular effectiveness in Steglich esterification reactions, providing a methodology that eliminates the need for column chromatographic purification through optimized extraction and wash sequences [18].

The concept of atom economy, introduced as a fundamental principle of green chemistry, emphasizes the efficient utilization of atoms in chemical reactions to minimize waste production [19]. For the synthesis of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride, atom economy calculations consider the proportion of atoms from starting materials that are incorporated into the final product [19]. High atom economy processes are generally preferred as they represent more sustainable and environmentally friendly synthetic approaches [19].

Green Solvent Evaluation for Amino Acid Ester Synthesis

SolventEnvironmental ScoreReaction Rate (relative)Yield (%)Health Hazard Rating
Acetonitrile7.20.9588-92Moderate [18]
Ethanol8.50.8285-90Low [17]
Water/Ethanol9.10.7880-85Very Low [17]
Dimethyl Sulfoxide6.81.0090-95Problematic [16]

Aqueous micellar conditions have emerged as a particularly attractive green chemistry approach for organic synthesis [20]. The development of synthetic routes featuring Sonogashira couplings under aqueous micellar conditions has demonstrated simultaneous improvements in process mass intensity, catalyst loading, step economy, and overall yield [20]. These methodologies avoid the use of organic co-solvents and reduce the dependence on stoichiometric activation reagents [20].

The implementation of solvent-free reaction conditions represents the ultimate expression of green chemistry principles in organic synthesis [21]. Solvent-free approaches eliminate the dependency on organic solvents entirely, enabling chemical transformations to occur without liquid media [21]. This methodology not only reduces waste generation but also minimizes energy consumption and chemical exposure risks associated with traditional synthetic processes [21].

Process mass intensity calculations provide quantitative assessments of synthetic efficiency from a green chemistry perspective [20]. The comparison of traditional synthetic routes with green chemistry alternatives for related compounds has demonstrated significant improvements in sustainability metrics [20]. For example, redesigned synthetic routes have achieved process mass intensity values of 111 kg input per kg product compared to 287 kg input per kg product for conventional methods [20].

Atom Economy Analysis for Key Synthetic Transformations

Reaction TypeAtom Economy (%)Waste GenerationGreen Alternative
Conventional Esterification78-85ModerateSteglich with acetonitrile [18]
Protective Group Strategy45-62HighDirect functionalization [22]
Metal-Catalyzed Coupling85-92LowAqueous micellar conditions [20]
Asymmetric Hydrogenation95-98Very LowH₂ as sole reductant [9]

The systematic selection of green solvents requires comprehensive evaluation of environmental, health, and safety parameters alongside synthetic performance criteria [23]. Advanced computational tools and databases have been developed to assist in the identification of optimal solvent systems that balance efficiency with sustainability considerations [23]. These approaches consider factors such as vapor pressure, toxicity, biodegradability, and recyclability in the overall assessment of solvent greenness [23].

Thermodynamic Stability and Phase Transition Behavior

Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride exhibits characteristic thermodynamic properties that define its physical stability and phase behavior under various conditions. The compound demonstrates a defined melting point of 199-202°C [1], indicating crystalline stability at ambient temperatures with thermal decomposition occurring at elevated temperatures exceeding 200°C .

The molecular structure, characterized by the formula C₉H₁₁Cl₂NO₂ and molecular weight of 236.10 g/mol [3] [4], contributes to its thermodynamic stability through intermolecular hydrogen bonding between the amino group and chloride counterion. The predicted density of 1.3±0.1 g/cm³ [5] suggests compact molecular packing in the solid state, which enhances thermal stability.

Table 1: Thermodynamic Properties of Methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride

PropertyValueReference
Melting Point199-202°CCitation 37
Molecular Weight236.10 g/molMultiple sources
Density1.3±0.1 g/cm³ (predicted)Citation 1
Decomposition Temperature>200°C (estimated)Citation 8
Thermal StabilityModerateBased on structure
Vapor Pressure0.0±0.6 mmHg at 25°CCitation 1

Phase transition analysis reveals that the compound undergoes solid-liquid transition at the melting point without documented polymorphic transformations. The absence of reported polymorphic forms suggests a stable crystalline arrangement, though comprehensive solid-state characterization would be required to confirm this behavior. The compound maintains structural integrity under normal storage conditions when kept at 2-8°C under inert atmosphere [6] [7].

Solubility Characteristics in Polar/Non-Polar Media

The solubility profile of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride demonstrates characteristic behavior of an amino acid ester hydrochloride salt. The compound exhibits enhanced solubility in polar solvents due to the presence of both the amino group and chloride counterion, which facilitate hydrogen bonding and ionic interactions with polar media.

Table 2: Solubility Parameters in Various Media

MediumSolubility ClassEstimated ValueReference
WaterSoluble2.3 g/LCitation 46
MethanolSlightly soluble~1-10 mg/mLCitations 7, 35
EthanolSoluble~10-100 mg/mLBased on synthesis
DMSOSlightly soluble~1-10 mg/mLCitations 7, 35
AcetoneLimited solubility<1 mg/mLEstimated
HexanePractically insoluble<0.1 mg/mLBased on polarity

The aqueous solubility of 2.3 g/L [8] demonstrates the compound's favorable dissolution characteristics in polar media, attributed to the hydrochloride salt formation which significantly enhances water solubility compared to the free base form. The compound shows moderate solubility in alcoholic solvents, with ethanol providing better dissolution than methanol [9] [10].

In non-polar media, the compound exhibits limited solubility due to its ionic nature and polar functional groups. The chlorophenyl moiety provides some lipophilic character, but the overall polar nature of the molecule, enhanced by the hydrochloride salt formation, results in poor solubility in non-polar solvents such as hexane and other hydrocarbons.

Acid-Base Behavior and pKa Determination

The acid-base behavior of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride is governed by the presence of multiple ionizable groups within its molecular structure. The compound exhibits amphoteric properties with distinct pKa values corresponding to different functional groups.

Table 3: Acid-Base Properties

PropertyValueReference
pKa (amino group)~9-10Citation 21 (related compound)
pKa (ester group)~6-7Citation 21 (related compound)
pH (solution)3.3 at 25°C and 11.07 g/LCitation 7
Ionization behaviorAmphotericBased on structure

The amino group exhibits a pKa value in the range of 9-10 [11], typical for aliphatic amino groups, indicating that the compound exists predominantly in its protonated form under physiological pH conditions. The ester group demonstrates weaker acidity with a pKa of approximately 6-7 [11], contributing to the compound's overall acid-base equilibrium.

The solution pH of 3.3 at 25°C [9] confirms the acidic nature of the hydrochloride salt in aqueous solution, consistent with the protonation of the amino group by the hydrochloric acid component. This acidic character influences the compound's solubility behavior and stability profile in aqueous systems.

Hygroscopicity and Solid-State Stability Mechanisms

The hygroscopic behavior and solid-state stability of methyl 2-amino-2-(2-chlorophenyl)acetate hydrochloride are critical parameters for pharmaceutical handling and storage. The compound demonstrates low to moderate hygroscopicity, characteristic of amino acid ester hydrochloride salts.

Table 4: Hygroscopicity and Stability Properties

PropertyValueReference/Notes
HygroscopicityLow to moderateBased on HCl salt structure
Storage requirementsDry conditionsCitations 28, 29
Storage temperature2-8°CCitations 10, 28
Atmospheric conditionsInert atmosphereCitations 28, 29
Moisture content<1% (typical)Pharmaceutical standard

The compound requires storage under dry conditions with protection from moisture to maintain stability [6] [7]. The recommended storage temperature of 2-8°C [3] [6] helps minimize potential degradation pathways and maintains the crystalline integrity of the solid form.

Solid-state stability mechanisms involve hydrogen bonding networks between the amino group, ester functionality, and chloride counterion. These interactions contribute to the overall crystal lattice stability and resistance to humidity-induced degradation. The compound's white to off-white crystalline appearance [9] [10] indicates good solid-state organization and minimal impurity content.

The storage requirements under inert atmosphere conditions [6] [7] suggest potential sensitivity to oxidative processes, likely involving the amino group functionality. Proper packaging and handling protocols should incorporate moisture barriers and oxygen exclusion to maintain long-term stability of the pharmaceutical ingredient.

Sequence

X

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Dates

Last modified: 08-16-2023

Explore Compound Types